Cas no 339103-48-9 (3-[(4-Chlorobenzyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinol)

3-[(4-Chlorobenzyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinol is a specialized pyridinol derivative featuring a sulfonyl-linked 4-chlorobenzyl group and a phenyl substituent. This compound exhibits structural versatility, making it valuable in pharmaceutical and agrochemical research. The chlorobenzyl sulfonyl moiety enhances its potential as an intermediate in synthesizing bioactive molecules, while the pyridinol core offers opportunities for further functionalization. Its well-defined molecular architecture ensures consistent reactivity, facilitating applications in drug discovery and material science. The compound’s stability under standard conditions and high purity make it suitable for precise synthetic workflows. Researchers may explore its utility in developing enzyme inhibitors or antimicrobial agents due to its distinct electronic and steric properties.
3-[(4-Chlorobenzyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinol structure
339103-48-9 structure
Product Name:3-[(4-Chlorobenzyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinol
CAS No:339103-48-9
MF:C19H16ClNO3S
MW:373.853242874146
CID:5013199
Update Time:2025-08-05

3-[(4-Chlorobenzyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinol Chemical and Physical Properties

Names and Identifiers

    • Bionet1_002950
    • HMS576P12
    • 3-[(4-chlorobenzyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinol
    • 3-[(4-chlorophenyl)methanesulfonyl]-4-methyl-6-phenylpyridin-2-ol
    • 3-[(4-Chlorobenzyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinol
    • Inchi: 1S/C19H16ClNO3S/c1-13-11-17(15-5-3-2-4-6-15)21-19(22)18(13)25(23,24)12-14-7-9-16(20)10-8-14/h2-11H,12H2,1H3,(H,21,22)
    • InChI Key: ONIRYIOVOGBHTR-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CS(C1C(NC(C2C=CC=CC=2)=CC=1C)=O)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 676
  • XLogP3: 3.3
  • Topological Polar Surface Area: 71.6

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Additional information on 3-[(4-Chlorobenzyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinol

3-[(4-Chlorobenzyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinol: A Comprehensive Overview

3-[(4-Chlorobenzyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinol (CAS No. 339103-48-9) is a highly specialized organic compound with significant applications in various fields, particularly in pharmaceuticals and agrochemicals. This compound belongs to the class of pyridinols, which are derivatives of pyridine with a hydroxyl group attached to the ring. The presence of a sulfonyl group and other substituents in its structure contributes to its unique chemical properties and functional versatility.

The molecular structure of 3-[(4-Chlorobenzyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinol is characterized by a pyridinol ring substituted with a sulfonyl group at position 3, a methyl group at position 4, and a phenyl group at position 6. The sulfonyl group, derived from 4-chlorobenzyl sulfonic acid, introduces electron-withdrawing effects, which can influence the compound's reactivity and stability. The methyl and phenyl substituents further modulate the electronic environment of the molecule, making it suitable for various chemical transformations.

Recent studies have highlighted the potential of this compound as an intermediate in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of novel antibiotics and antifungal agents. The sulfonyl group is particularly valuable in such applications due to its ability to enhance the bioavailability and pharmacokinetic properties of the resulting compounds.

In terms of synthesis, 3-[(4-Chlorobenzyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinol can be prepared through a variety of routes, including nucleophilic aromatic substitution and coupling reactions. One notable method involves the reaction of 2-pyridinol derivatives with sulfonyl chlorides under specific conditions. This approach has been optimized in recent studies to improve yield and purity, making it more accessible for large-scale production.

The compound's physical properties, such as its melting point and solubility, are critical factors in determining its suitability for different applications. Experimental data indicate that 3-[(4-Chlorobenzyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinol exhibits moderate solubility in organic solvents like dichloromethane and ethyl acetate, which facilitates its use in organic synthesis. Additionally, its stability under various reaction conditions has been thoroughly investigated, ensuring its reliability as an intermediate in complex chemical processes.

From an environmental perspective, understanding the degradation pathways of 3-[(4-Chlorobenzyl)sulfonyl]-4-methyl-6-phencylpyridinol is essential for assessing its ecological impact. Recent research has shown that this compound undergoes biodegradation under aerobic conditions, with microbial activity playing a significant role in its breakdown. This information is crucial for developing sustainable practices in chemical manufacturing and waste management.

In conclusion, 3-CAS No: 339103 - [(4-Chlorobenzyl)sulfonyl]-4-methyl -6 - pheny l -2 - pyridinol stands out as a versatile and valuable compound with diverse applications across multiple industries. Its unique structural features, combined with advancements in synthetic methodologies and environmental assessments, underscore its importance in contemporary chemical research and development.

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